molecular formula C15H26O2 B12739079 5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol CAS No. 20482-12-6

5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol

Cat. No.: B12739079
CAS No.: 20482-12-6
M. Wt: 238.37 g/mol
InChI Key: XDDCIEBLDYBJNU-UHFFFAOYSA-N
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Description

“5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of various substituents on the furan ring can significantly alter the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” typically involves multiple steps, including the formation of the furan ring and the introduction of the substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of substituents such as ethenyl, methyl, and butenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Participation in metabolic reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    Furan: The parent compound with a simple furan ring.

    2-Methylfuran: A furan derivative with a methyl group at the second position.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.

Uniqueness

“5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” is unique due to its specific combination of substituents, which may impart distinct chemical and physical properties compared to other furan derivatives.

Properties

CAS No.

20482-12-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-ol

InChI

InChI=1S/C15H26O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12-14,16H,1,8-10H2,2-5H3

InChI Key

XDDCIEBLDYBJNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(O1)(C)C=C)C(CC=C(C)C)O

Origin of Product

United States

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